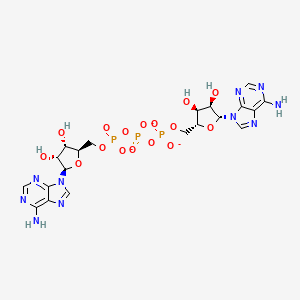
P(1),P(3)-bis(5'-adenosyl) triphosphate(4-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P(1),P(3)-bis(5’-adenosyl) triphosphate(4-) is a naturally occurring dinucleoside polyphosphate found in both eukaryotic and prokaryotic systems. It consists of two adenosine moieties linked via their 5’ positions by three phosphate groups. This compound is known for its role in inducing the proliferation of vascular smooth muscle cells and exhibiting vasoactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of P(1),P(3)-bis(5’-adenosyl) triphosphate(4-) involves the chemical synthesis of adenosine derivatives and their subsequent phosphorylation. One method includes the use of pyrophosphite as a phosphorylating agent in the presence of divalent metal ions and organic co-factors . The reaction conditions typically involve controlled pH and temperature to ensure the stability of the compound.
Industrial Production Methods
Industrial production of P(1),P(3)-bis(5’-adenosyl) triphosphate(4-) is not well-documented, but it likely involves large-scale synthesis using similar chemical routes as in laboratory settings. The process would require stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
P(1),P(3)-bis(5’-adenosyl) triphosphate(4-) undergoes various chemical reactions, including hydrolysis, phosphorylation, and nucleophilic substitution. These reactions are crucial for its biological functions and interactions with other molecules.
Common Reagents and Conditions
Common reagents used in the reactions of P(1),P(3)-bis(5’-adenosyl) triphosphate(4-) include water for hydrolysis, pyrophosphite for phosphorylation, and various nucleophiles for substitution reactions. The conditions often involve specific pH ranges and temperatures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from the reactions of P(1),P(3)-bis(5’-adenosyl) triphosphate(4-) include adenosine monophosphate, adenosine diphosphate, and other phosphorylated derivatives. These products play significant roles in cellular metabolism and signaling pathways .
Applications De Recherche Scientifique
P(1),P(3)-bis(5’-adenosyl) triphosphate(4-) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study phosphorylation reactions and the behavior of polyphosphates.
Biology: The compound is involved in cellular signaling and energy transfer processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cardiovascular diseases and cancer treatment.
Industry: It is used in the development of biochemical assays and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of P(1),P(3)-bis(5’-adenosyl) triphosphate(4-) involves its interaction with specific molecular targets and pathways. It acts as a signaling molecule, binding to purinergic receptors and influencing various cellular processes. The compound’s effects are mediated through the activation of these receptors and subsequent intracellular signaling cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine triphosphate (ATP): A nucleotide that provides energy for cellular processes.
Adenosine diphosphate (ADP): A product of ATP hydrolysis involved in energy transfer.
Adenosine monophosphate (AMP): A nucleotide involved in cellular metabolism and signaling.
Uniqueness
P(1),P(3)-bis(5’-adenosyl) triphosphate(4-) is unique due to its structure, consisting of two adenosine moieties linked by three phosphate groups. This structure allows it to participate in specific biochemical reactions and signaling pathways that are distinct from those of ATP, ADP, and AMP .
Propriétés
Formule moléculaire |
C20H24N10O16P3-3 |
|---|---|
Poids moléculaire |
753.4 g/mol |
Nom IUPAC |
bis[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C20H27N10O16P3/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(43-19)1-41-47(35,36)45-49(39,40)46-48(37,38)42-2-8-12(32)14(34)20(44-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H2,21,23,25)(H2,22,24,26)/p-3/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
Clé InChI |
QCICUPZZLIQAPA-XPWFQUROSA-K |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
Synonymes |
5'Ap3A adenosine 5'-triphosphate 5'-adenosine adenosine(3)triphosphate adenosine adenosine(5')triphospho(5')adenosine Ap3A ApppA diadenosine triphosphate P(1),(P3)-bis(5'-adenosyl)triphosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


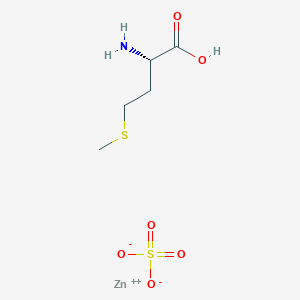
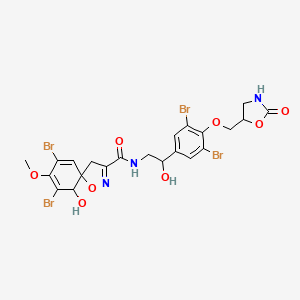

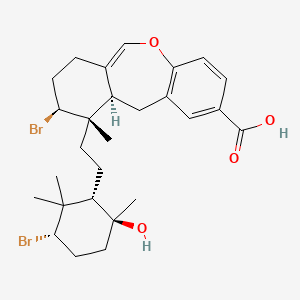
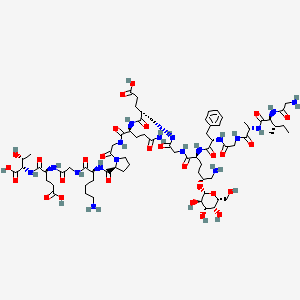
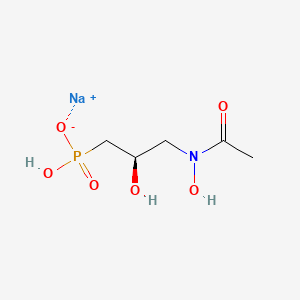
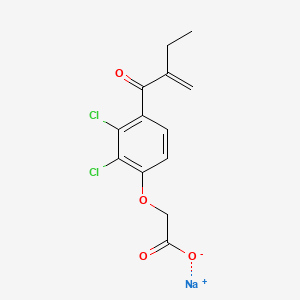
![sodium;(5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1262485.png)
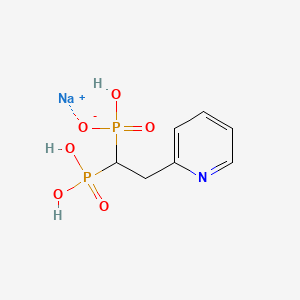
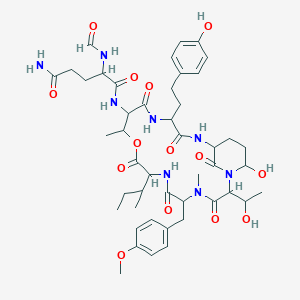
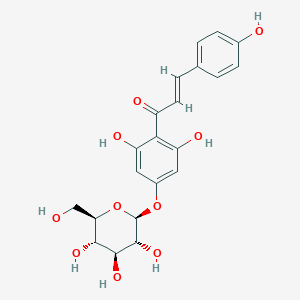
![3-[(4S,5S)-2-[4-(3-hydroxypropoxy)phenyl]-4-[oxo(1-piperidinyl)methyl]-5-phenyl-5H-oxazol-4-yl]propanoic acid tert-butyl ester](/img/structure/B1262492.png)
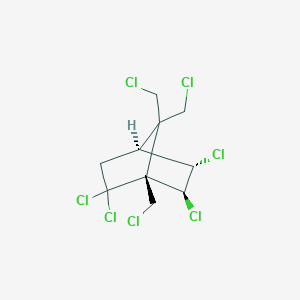
![2-[[4-(4-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1262497.png)
